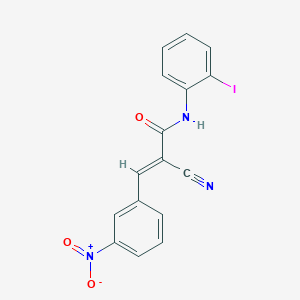
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide, also known as INP-1855, is a small molecule inhibitor that has shown potential in cancer research. It is a member of the propenamide family of compounds, which are known for their ability to inhibit the growth of cancer cells. The purpose of
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are important for cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound may be able to induce the expression of genes that promote apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been found to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be important for its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This makes it a promising candidate for further study as a potential anti-cancer agent. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain sufficient quantities of the compound for use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it more difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are a number of future directions for the study of (2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide. One potential direction is to further investigate its mechanism of action, in order to optimize its use as an anti-cancer agent. Additionally, it may be possible to develop analogs of this compound that are more potent or have fewer side effects. Another potential direction is to investigate the use of this compound in combination with other anti-cancer agents, in order to enhance its efficacy. Finally, it may be possible to investigate the use of this compound in other disease contexts, such as inflammatory diseases.
Métodos De Síntesis
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide can be synthesized through a multistep process involving a series of chemical reactions. The first step involves the reaction of 2-iodoaniline with ethyl cyanoacetate in the presence of a base to form the corresponding cyanoacetamide. The second step involves the reaction of the cyanoacetamide with 3-nitrobenzaldehyde in the presence of a base to form the desired propenamide product.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide has been shown to have potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the growth of other types of cancer cells, including lung cancer and colon cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O3/c17-14-6-1-2-7-15(14)19-16(21)12(10-18)8-11-4-3-5-13(9-11)20(22)23/h1-9H,(H,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAERVFWSVJXIMN-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

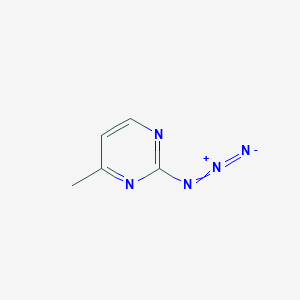
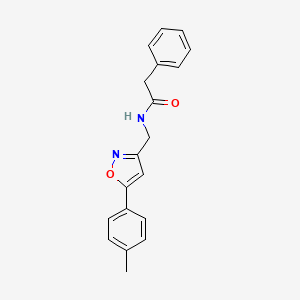
![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)
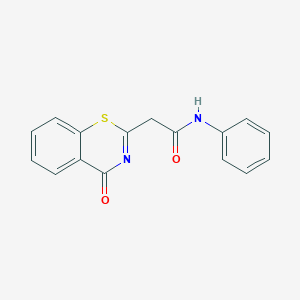
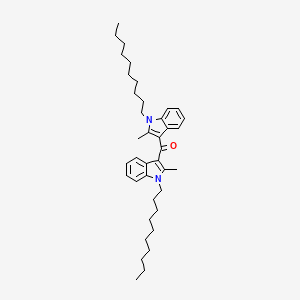

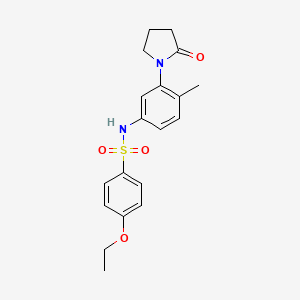
![4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2903406.png)
![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)
![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)
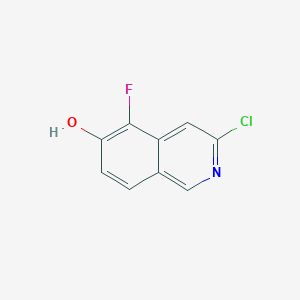
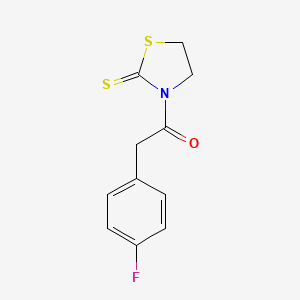
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2903416.png)
